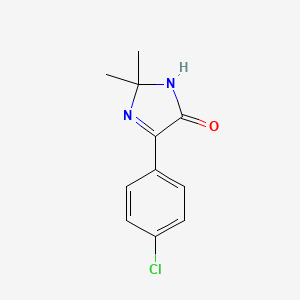
5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a chemical compound belonging to the class of imidazolones. This compound features a chlorophenyl group attached to an imidazolone ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one typically involves the reaction of 4-chlorophenylamine with a suitable carbonyl compound under acidic conditions. One common method is the condensation of 4-chlorophenylamine with a diketone, followed by cyclization to form the imidazolone ring. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its imidazolone ring structure makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound may be explored for its potential use in treating various diseases. Its biological activities make it a candidate for further research in drug discovery and development.
Industry: In the industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with molecular targets and pathways. The imidazolone ring can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share a similar chlorophenyl group but differ in their heterocyclic ring structure.
5-(4-Chlorophenyl)furfural: This compound contains a furan ring instead of an imidazolone ring.
Uniqueness: 5-(4-Chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is unique due to its imidazolone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNCAHPBAKEEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)
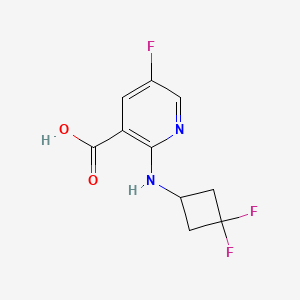
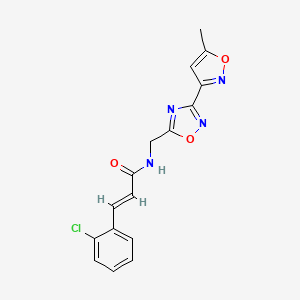
![Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2872207.png)

![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)

![4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)
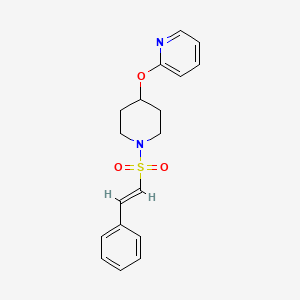
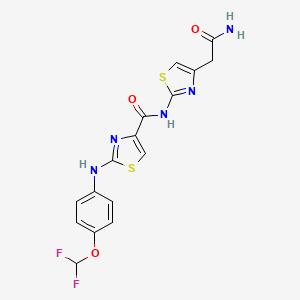
![Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2872221.png)
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2872222.png)
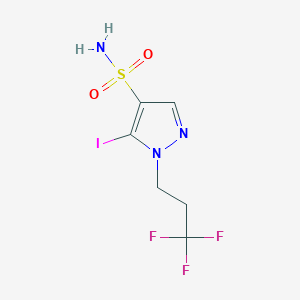
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
